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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)aniline

CAS No.: 116289-59-9

Cat. No.: B046502 Get Quote

Executive Summary & Molecule Profile[1][3]
This guide provides a validated workflow for the gas chromatography-mass spectrometry (GC-

MS) analysis of 3-(3-Methylphenoxy)aniline (CAS: 116289-59-9).[1][2][3] This compound,

often an intermediate in drug discovery or dye synthesis, presents specific analytical

challenges due to its semi-volatile nature (high boiling point) and polarity (primary amine

group).
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Property Value Technical Implication

CAS Number 116289-59-9

Unique identifier for

procurement/verification.[1][2]

[3][4]

Molecular Formula C₁₃H₁₃NO
Nitrogen Rule applies (Odd

Mass = Odd N count).[3]

Molecular Weight 199.25 g/mol
Target Molecular Ion (M⁺) at

m/z 199.[3]

Boiling Point (Est.) ~360°C (Atm)

Requires high oven

temperatures (>300°C) for

elution.[3]

Functional Groups
Primary Amine (-NH₂), Ether (-

O-)

Risk: The amine group causes

peak tailing via hydrogen

bonding with active silanols in

the inlet/column.[1][2][3]

Experimental Protocols
Workflow Overview
The following diagram outlines the decision process for selecting the correct sample

preparation method based on your sensitivity requirements.

Sample Matrix Concentration Check

High Conc (>10 ppm)
Direct InjectionScreening

Trace (<1 ppm)
Derivatization

Quantitation

Dilute in DCM/EtOAc

Derivatize w/ TFAA

GC-MS Analysis Data Processing
(SIM/Scan)

Click to download full resolution via product page

Figure 1: Decision matrix for sample preparation. Use direct injection for purity checks and

derivatization for trace quantification to eliminate peak tailing.
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Protocol A: Direct Injection (Screening)
Use this for raw material purity checks where concentration is high.

Solvent: Dissolve sample in Dichloromethane (DCM) or Ethyl Acetate.[2][3] Avoid Methanol if

possible, as it expands significantly in the liner.[3]

Concentration: 50–100 µg/mL (ppm).

Inlet: Split Mode (20:1).

Protocol B: Derivatization with TFAA (Trace Analysis)
Use this to mask the polar amine group, improving peak shape and sensitivity.

Reagent: Trifluoroacetic Anhydride (TFAA).[2][3]

Procedure:

Take 100 µL of sample extract (dry).

Add 50 µL TFAA and 50 µL Ethyl Acetate.[2][3]

Incubate at 60°C for 30 minutes.

Evaporate to dryness under N₂ and reconstitute in Ethyl Acetate.

Result: The amine hydrogen is replaced by a trifluoroacetyl group, increasing volatility and

reducing polarity.[3] Note: Molecular ion will shift by +96 Da (M⁺ = 295).[3]

Instrument Configuration (Agilent/Shimadzu/Thermo
Style)
The following parameters are optimized to prevent "cold trapping" of this high-boiling analyte

and ensure sharp peaks.

GC Parameters

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting Rationale

Column
Rtx-5MS or DB-5MS (30m x

0.25mm x 0.25µm)

5% Phenyl phase provides

necessary pi-pi interactions for

aromatic separation without

excessive retention.[1][2][3]

Inlet Temp 280°C

Must be high enough to flash-

vaporize the 360°C boiling

point analyte.[1][2][3]

Liner Ultra-Inert Splitless with Wool

Wool increases surface area

for vaporization; "Ultra-Inert"

deactivation prevents amine

adsorption.[3]

Carrier Gas
Helium @ 1.2 mL/min

(Constant Flow)

Maintains efficiency during the

temperature ramp.[3]

Oven Program
80°C (1 min) → 20°C/min →

310°C (Hold 5 min)

Fast ramp minimizes band

broadening; high final temp

ensures elution.[3]

MS Parameters (EI Source)
Parameter Setting Rationale

Source Temp 230°C - 250°C

Prevents condensation of the

semi-volatile analyte in the

source.[1][2][3]

Transfer Line 300°C

Critical: Must be hotter than

the final oven temp to prevent

cold spots.

Scan Range m/z 45 – 450
Covers the molecular ion and

key fragments.[3]

Solvent Delay 3.5 – 4.0 min
Protects filament from solvent

surge.[3]
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Mass Spectrum Interpretation
For Underivatized 3-(3-Methylphenoxy)aniline, expect the following fragmentation pattern in

Electron Ionization (70 eV).

Molecular Ion (M⁺):m/z199 (Strong, often Base Peak).

Loss of Methyl:m/z184 (M - 15).[1][2][3]

Ether Cleavage (Phenoxy):m/z107/108 (Cresol moiety) and m/z92/93 (Aniline moiety).

Aromatic Fragments:m/z 77 (Phenyl), m/z 65.

SIM Table for Quantification:

Ion Type m/z (Underivatized) m/z (TFA Derivatized)

Target (Quant) 199.1 295.1

Qualifier 1 108.1 199.1

| Qualifier 2 | 92.1 | 69.0 (CF₃ group) |[1][2]

Troubleshooting & FAQ
Q1: My peak is tailing severely. What is wrong?

Cause: Active sites in the flow path are binding the amine (-NH₂) group.[1][2][3]

Fix 1 (Maintenance): Change the inlet liner to a fresh Ultra-Inert liner.[3] Trim 10-20 cm from

the front of the column.[1][2][3]

Fix 2 (Chemistry): Switch to Protocol B (Derivatization) to cap the amine group.

Q2: I see the peak in the first run, but it disappears in subsequent runs.

Cause: "Discrimination" or high-boiling residue contamination.[1][2][3] The analyte may be

condensing in a dirty split vent line or a cold transfer line.[3]
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Fix: Verify the Transfer Line Temperature is ≥300°C. Perform a "bake-out" of the column at

320°C for 20 minutes.

Q3: Can I use a polar column (e.g., DB-Wax)?

Recommendation:No. The maximum temperature of Wax columns is usually ~250-260°C.[1]

[2][3] This analyte boils >300°C and will not elute, permanently contaminating the column.[3]

Stick to 5-MS phases.

Q4: I see a "Ghost Peak" at m/z 199 in my blank.

Cause: Carryover.

Fix: Increase the final hold time of your oven program. Run a solvent blank (DCM) between

high-concentration samples.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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